Chlorproethazine hydrochloride

Übersicht

Beschreibung

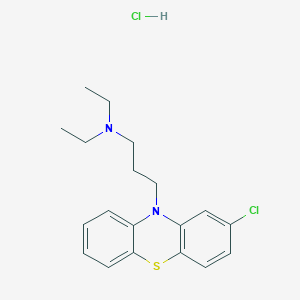

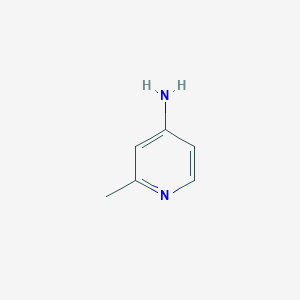

Chlorproethazine hydrochloride belongs to the class of phenothiazine drugs, chemically related to other compounds like chlorpromazine and promethazine. It is known for its applications in various medical fields but particularly significant in psychiatric treatment (Bower, 1954).

Synthesis Analysis

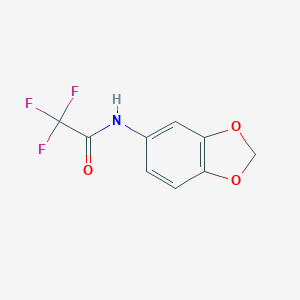

The synthesis of Chlorproethazine hydrochloride involves complex chemical processes. Phenothiazine derivatives like chlorpromazine are synthesized through reactions that might include nucleophilic autocyclo-O-alkylation of N-(3-bromopropyl)amides under specific conditions (Reddy & Prabhakaran, 2011).

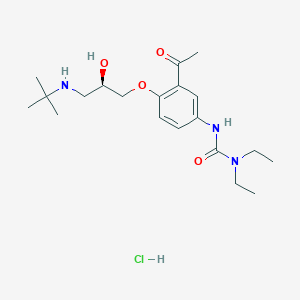

Molecular Structure Analysis

The molecular structure of Chlorproethazine hydrochloride and related compounds typically feature a phenothiazine ring. For instance, the structure of fenethazine, a related compound, is characterized by a flattened phenothiazine ring and specific dihedral angles between benzene rings (Obata et al., 1985).

Chemical Reactions and Properties

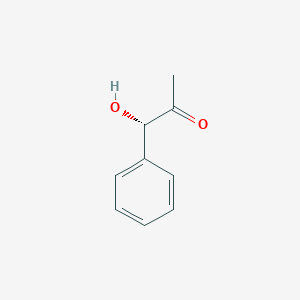

Chlorproethazine hydrochloride undergoes various chemical reactions, including interactions with other pharmaceutical compounds and environmental agents. For example, chlorpromazine, a related compound, undergoes radical photolysis pathways forming various intermediates and photoproducts (Motten et al., 1985).

Physical Properties Analysis

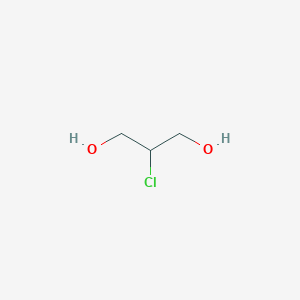

The physical properties of Chlorproethazine hydrochloride can be inferred from similar phenothiazine derivatives. For example, the osmotic and activity coefficients of chlorpromazine hydrochloride in aqueous solutions indicate critical concentrations and interactions with electrolytes (Ruso et al., 1999).

Chemical Properties Analysis

Chlorproethazine hydrochloride's chemical properties include reactivity with various substances. The interactions with nucleic acids, as studied for chlorpromazine hydrochloride, indicate potential applications in molecular recognition and gene medicine (Liu et al., 2005).

Wissenschaftliche Forschungsanwendungen

Peripheral Blood Changes in Dogs

Chlorpromazine hydrochloride, related to Chlorproethazine hydrochloride, has been used in a study to understand its immediate effects on the haematological values in dogs. This research is significant for veterinary medicine, particularly in assessing the health status of canine patients post-drug administration (Egwu & Igbokwe, 2004).

Topical Antihistamine Applications

Promethazine hydrochloride, closely related to Chlorproethazine hydrochloride, has been utilized in dermatology due to its antihistamine properties. Its application in treating inflammatory dermatoses showcases the potential of Chlorproethazine hydrochloride in similar medical contexts (Cantisani et al., 2013).

Voltammetric Drug Analysis

Chlorpromazine hydrochloride's voltammetric behavior has been explored for its analytical applications, offering insights into the electrochemical properties that could be relevant for Chlorproethazine hydrochloride as well (Ni, Wang, & Kokot, 2001).

Electrochemical Drug Detection

The study of Barium tungstate with functionalized carbon black for the detection of Promethazine hydrochloride provides a pathway for similar detection methods for Chlorproethazine hydrochloride. This research is crucial for environmental monitoring and pharmaceutical analysis (Muthukutty et al., 2021).

Synergistic Effects in Drug Formulations

The synergistic effect of Chlorpromazine hydrochloride with Pluronic triblock copolymer has been researched, highlighting the importance of drug interactions in pharmaceutical formulations, which can also be applicable to Chlorproethazine hydrochloride (Azum et al., 2018).

Drug Adsorption and Release

Investigations into the adsorption and release of Promethazine Hydrochloride on synthetic zeolites provide insights into drug delivery systems. Such studies could inform how Chlorproethazine hydrochloride might be effectively utilized in controlled drug delivery mechanisms (Onija et al., 2013).

Antipsychotic and Anti-emetic Mechanisms

Research on Chlorpromazine hydrochloride's role as a traditional antipsychotic agent and its anti-emetic activity informs the understanding of Chlorproethazine hydrochloride's potential applications in similar medical fields (Encyclopedia of Autism Spectrum Disorders, 2020).

Safety And Hazards

Chlorproethazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Eigenschaften

IUPAC Name |

3-(2-chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2S.ClH/c1-3-21(4-2)12-7-13-22-16-8-5-6-9-18(16)23-19-11-10-15(20)14-17(19)22;/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQMDKCWUYZXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84-01-5 (Parent) | |

| Record name | Chlorproethazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004611023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10196726 | |

| Record name | Chlorproethazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorproethazine hydrochloride | |

CAS RN |

4611-02-3 | |

| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-diethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4611-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorproethazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004611023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neuriplege | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorproethazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N,N-diethyl-10H-phenothiazine-10-propylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPROETHAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/520P4U8V2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B29977.png)

![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde](/img/structure/B29979.png)

![4-Chloro-9H-pyrido[2,3-b]indole](/img/structure/B29999.png)